molecular formula C9H16O2 B13016150 2-Cyclobutylpentanoic acid

2-Cyclobutylpentanoic acid

Cat. No.: B13016150
M. Wt: 156.22 g/mol
InChI Key: RBWVSRVOMBDCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylpentanoic acid is an organic compound characterized by a cyclobutyl group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpentanoic acid typically involves the cycloaddition of cyclobutene with a suitable pentanoic acid derivative. One common method is the [2 + 2] cycloaddition reaction, which forms the cyclobutyl ring. This reaction can be catalyzed by various reagents, including transition metals and photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclobutyl ring can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl ketones or cyclobutyl carboxylic acids.

    Reduction: Cyclobutyl alcohols.

    Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutylpentanoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpentanoic acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutylacetic acid
  • Cyclobutylpropanoic acid
  • Cyclobutylbutanoic acid

Comparison

Compared to similar compounds, 2-Cyclobutylpentanoic acid has a longer carbon chain, which can influence its physical and chemical properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclobutylpentanoic acid

InChI

InChI=1S/C9H16O2/c1-2-4-8(9(10)11)7-5-3-6-7/h7-8H,2-6H2,1H3,(H,10,11)

InChI Key

RBWVSRVOMBDCEK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.